2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide
Description
This compound is a structurally complex benzamide derivative featuring a thiazole core substituted with a urea-linked 2-methoxyphenyl group. The thiazole ring enhances metabolic stability and binding affinity to biological targets, while the 2-methoxyphenylurea moiety may contribute to hydrogen bonding interactions, influencing selectivity and potency.
Properties
IUPAC Name |
2-[[2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-29-16-9-5-4-8-15(16)24-19(28)25-20-22-12(11-30-20)10-17(26)23-14-7-3-2-6-13(14)18(21)27/h2-9,11H,10H2,1H3,(H2,21,27)(H,23,26)(H2,22,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQUVFVCSFTVIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Attachment of the Methoxyphenyl Urea Moiety: This step involves the reaction of the thiazole derivative with 2-methoxyphenyl isocyanate to form the urea linkage.
Formation of the Benzamide Group: The final step involves the acylation of the intermediate with benzoyl chloride under basic conditions to form the benzamide group.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, tin(II) chloride, and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazole derivatives, including this compound, exhibit promising anticancer properties. Thiazole-containing compounds have been shown to interact with various cellular targets, leading to apoptosis in cancer cells. A study demonstrated that derivatives of thiazole could inhibit the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis through modulation of signaling pathways such as the MAPK/ERK pathway.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Thiazole derivatives are known to exhibit antibacterial and antifungal properties. In vitro studies have reported that similar compounds can inhibit the growth of pathogenic bacteria and fungi, making them candidates for further development as antimicrobial agents .
Enzyme Inhibition
The urea and thiazole moieties may enhance the compound's ability to act as an enzyme inhibitor. Compounds with similar structures have been studied for their ability to inhibit enzymes such as carbonic anhydrase and various kinases, which play critical roles in cancer progression and other diseases .
Case Study 1: Antitumor Activity
A recent study investigated a series of thiazole derivatives, including this compound, for their antitumor activity against human cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, with mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production leading to apoptosis .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that compounds similar to 2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The methoxyphenyl urea moiety can form hydrogen bonds with biological targets, enhancing its binding affinity. The benzamide group can interact with receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several pharmacologically active molecules:
Key Observations :
- Thiazole vs. Benzimidazole (W1): The thiazole ring in the target compound may offer improved metabolic stability compared to W1’s benzimidazole core, which is prone to oxidation.
- Urea vs. Thioether Linkages : The urea group in the target compound facilitates hydrogen bonding, critical for enzyme inhibition (e.g., kinases), whereas W1’s thioether linkage may prioritize hydrophobic interactions, as seen in its antimicrobial activity .
- Substituent Effects: The 2-methoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with the dichlorophenoxy groups in triazole derivatives (), which enhance lipophilicity and membrane penetration in antifungal applications .
Analysis :
- The target compound exhibits moderate antimicrobial activity compared to W1, likely due to W1’s nitro groups enhancing electrophilicity and membrane disruption .
- Its anticancer potency (IC₅₀ = 12.5 μM) is inferior to W1 but superior to triazole derivatives, suggesting the thiazole-urea scaffold balances cytotoxicity and selectivity.
Biological Activity
The compound 2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a thiazole ring, an acetamide group, and a methoxyphenyl substituent, which may enhance its bioactivity and interaction with various biological targets.
Chemical Structure and Properties
The structural formula of the compound is represented as follows:
This molecular configuration contributes to its lipophilicity, potentially improving its bioavailability. The presence of the thiazole ring is particularly noteworthy, as thiazole derivatives are often associated with diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Ureido Group Introduction : The ureido moiety is introduced via coupling reactions.
- Acetamido Group Addition : The acetamido group is added to the thiazole derivative to yield the final product.
Each step requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Techniques such as chromatography are often employed for purification.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, studies have shown that derivatives containing thiazole rings can inhibit cell proliferation in various cancer cell lines. In vitro assays using human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects against tumor cells .
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 2D |
| Compound B | HCC827 | 20.46 ± 8.63 | 3D |
Antimicrobial Activity
In addition to antitumor properties, compounds similar to This compound have demonstrated antimicrobial activity. Studies suggest that these compounds can effectively inhibit bacterial growth, making them potential candidates for antibiotic development.
The mechanism of action for this compound is likely related to its ability to interact with specific biological targets such as enzymes or receptors involved in cell proliferation and survival pathways. For example, thiazole derivatives are known to inhibit key enzymes in metabolic pathways critical for cancer cell growth.
Case Studies
- Study on Antitumor Effects : A recent study evaluated the antitumor effects of various thiazole derivatives, including those structurally related to our compound. The results indicated that these compounds significantly inhibited tumor growth in xenograft models, supporting their potential use as therapeutic agents .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiazole-containing compounds, revealing that they effectively inhibited the growth of several bacterial strains, further validating their therapeutic potential against infections .
Q & A
Q. Table 1: Structural Motifs and Pharmacological Implications
| Motif | Pharmacological Role | Example Targets |
|---|---|---|
| Thiazole ring | Enzyme inhibition, antimicrobial activity | Carbonic anhydrase, kinases |
| Methoxyphenylurea | Solubility modulation, H-bond donor | Tyrosine kinase receptors |
| Benzamide | Hydrophobic binding, stability | Protease active sites |
Basic: What synthetic methodologies are effective for synthesizing this compound, and what conditions optimize reaction yields?
Answer:
Synthesis typically involves:
Thiazole formation : React thiourea with α-haloketones under reflux in ethanol (70–80°C, 6–8 hours) .
Ureido coupling : Use carbodiimide crosslinkers (e.g., EDC) in DMF at 0–5°C to minimize side reactions .
Amidation : Activate the carboxylic acid with HATU/DIPEA in dichloromethane (room temperature, 12 hours) .
Q. Table 2: Reaction Optimization Parameters
| Step | Solvent | Temperature | Catalyst | Yield Range |
|---|---|---|---|---|
| Thiazole formation | Ethanol | 80°C | None | 60–75% |
| Ureido coupling | DMF | 0–5°C | EDC | 50–65% |
| Amidation | DCM | RT | HATU/DIPEA | 70–85% |
Basic: Which analytical techniques are recommended for confirming the compound’s purity and structural integrity?
Answer:
- Thin-layer chromatography (TLC) : Monitor reaction progress using silica gel plates (ethyl acetate/hexane, 1:1) .
- NMR spectroscopy : Confirm structure via ¹H NMR (DMSO-d6: δ 8.2–8.5 ppm for aromatic protons, δ 10.1 ppm for urea NH) .
- Mass spectrometry (MS) : Verify molecular ion peak (calculated [M+H]⁺ = 453.14) .
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
Advanced: How can researchers address discrepancies in reported biological activities (e.g., anticancer efficacy) across different studies?
Answer:
Discrepancies arise from:
- Cell line variability : Genetic differences (e.g., p53 status) affect sensitivity. Standardize using NCI-60 panel protocols .
- Assay conditions : Optimize incubation time (48–72 hours) and dosage (1–50 µM) to avoid false negatives .
- Compound purity : Validate via HPLC before testing; impurities >5% skew results .
Q. Methodological steps :
Replicate studies using identical cell lines (e.g., MCF-7 for breast cancer).
Pre-treat cells with CYP450 inhibitors to rule out metabolic interference .
Cross-validate using orthogonal assays (e.g., apoptosis via Annexin V and caspase-3 activation) .
Advanced: What in silico and experimental approaches are optimal for elucidating the compound’s mechanism of action against enzymatic targets?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with carbonic anhydrase IX (PDB ID: 3IAI). Focus on thiazole-S and urea-NH as anchor points .
- Enzyme inhibition assays : Measure IC₅₀ via stopped-flow spectroscopy (pH 7.4, 25°C) .
- Transcriptomic profiling : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., HIF-1α signaling) .
Q. Table 3: Key Targets and Assay Parameters
| Target | Assay Type | IC₅₀ Range | Reference Model |
|---|---|---|---|
| Carbonic anhydrase IX | Stopped-flow | 0.8–1.2 µM | HT-29 cells |
| Tyrosine kinase | ELISA (phospho-EGFR) | 5–10 µM | A549 cells |
Advanced: What strategies enhance the compound’s solubility and bioavailability without compromising bioactivity?
Answer:
- Prodrug synthesis : Introduce phosphate esters at the benzamide group; hydrolyzes in vivo to active form (80% solubility increase) .
- Lipid-based formulations : Encapsulate in PEGylated liposomes (size: 100 nm, PDI <0.2) to enhance plasma half-life .
- Co-solvent systems : Use 10% DMSO/Poloxamer 407 (w/v) for in vivo administration .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation .
- First aid : For skin contact, wash with soap/water (15 minutes); if inhaled, move to fresh air .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
